molecular formula C18H23N3O3 B3016436 N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-78-3

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No. B3016436
CAS RN: 478078-78-3
M. Wt: 329.4
InChI Key: XLNPSZYGIZAMCR-UHFFFAOYSA-N
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Description

The compound "N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to various research efforts in the synthesis and evaluation of carboxamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do explore similar structures and functionalities, which can provide insights into the synthesis, molecular structure, and properties of related compounds.

Synthesis Analysis

The synthesis of carboxamide derivatives often involves the formation of amide bonds between carboxylic acid derivatives and amines. For example, the synthesis of pyrazole-4-carboxamides can be achieved through the reaction of intermediates like N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazines, as reported in a novel synthetic approach . Similarly, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives involves the introduction of a dimethylamino propyl group, which is structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. For instance, the structure-activity relationships of acridine monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been studied, showing that the position and nature of substituents significantly affect their antitumor activity . This suggests that the molecular structure of "this compound" would also be critical in determining its potential biological properties.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, which are essential for their biological applications. For example, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to the formation of benzo[b][1,6]naphthyridine carboxamides with potent cytotoxic activities . The reactivity of the amide group and the presence of other functional groups in the molecule can influence the types of chemical reactions the compound can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis and cytotoxicity evaluation of novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamide conjugates demonstrate the importance of these properties in the development of anticancer agents . The physical and chemical properties of "this compound" would need to be characterized to understand its potential as a biological agent.

Scientific Research Applications

Synthesis and Structural Analysis

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide and related compounds have been synthesized for various research purposes. For example, Bhaskar et al. (2019) synthesized a structurally similar compound, highlighting the use of reductive cyclization methods and providing insights into its structural characterization through techniques like IR, NMR, and LC-MS (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).

Biological Activities and Therapeutic Potential

Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound. Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, demonstrating significant cytotoxic effects with potential for cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Chemical Properties and Reactions

Research has also focused on understanding the chemical properties and reactions of compounds similar to this compound. Roman (2013) utilized a related compound in alkylation and ring closure reactions to generate a diverse library of compounds, indicating its utility in synthetic organic chemistry (Roman, 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21(2)9-5-8-19-18(23)16-11-14(12-20-16)17(22)13-6-4-7-15(10-13)24-3/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNPSZYGIZAMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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